![molecular formula C14H15N3O B111120 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 109229-22-3](/img/structure/B111120.png)
6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrido-pyrimidinone core with a benzyl substituent at the 6-position. Its molecular formula is C₁₄H₁₅N₃O (MW: 241.30 g/mol), and it has a CAS registry number of 109229-22-3 . The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and G-protein-coupled receptor (GPR119) modulators . Its solubility in organic solvents like acetonitrile and dichloromethane facilitates its use in multi-step synthetic routes, often involving phosphorylation or chlorination reactions .
Preparation Methods
Synthetic Pathways for 6-Benzyl-5,6,7,8-Tetrahydropyrido[4,3-d]Pyrimidin-4(3H)-one
Cyclocondensation of Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate
The most widely reported method involves the cyclocondensation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate under basic conditions. In a representative procedure, the starting material (5.0 g, 0.02 mol) is treated with ammonium acetate in acetic acid at reflux for 12 hours, facilitating intramolecular cyclization through nucleophilic attack of the amine on the carbonyl group . The reaction mixture is then neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via silica gel chromatography using a methanol/dichloromethane gradient (0–10%). This method achieves a 61.4% isolated yield, with liquid chromatography-mass spectrometry (LC-MS) confirming the product ([M+H]+ = 241.29) .
Critical parameters influencing yield include:
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Ammonia source : Ammonium acetate outperforms urea or guanidine derivatives due to its volatility and ease of removal.
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Temperature control : Prolonged reflux (>15 hours) leads to decomposition, while shorter durations (<8 hours) result in incomplete cyclization.
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Solvent system : Acetic acid provides optimal protonation of intermediates, whereas switch to ethanol or toluene reduces yield by 18–22% .
Phosphorylation-Chlorination Sequence
A two-step phosphorylation-chlorination protocol enables scalable production. The initial product from Section 1.1 is treated with phosphoryl chloride (3.30 mL, 0.035 mol) in acetonitrile (80 mL) containing catalytic DMF at 70°C for 1 hour . This converts the 4-oxo group to a chloro substituent, yielding 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a yellow oil (57.8% yield). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with a characteristic singlet at δ 8.80 ppm for the C4 proton .
Reaction Optimization Data
Parameter | Tested Range | Optimal Value | Yield Impact |
---|---|---|---|
POCl3 Equivalents | 1.5–2.5 | 1.75 | +12% |
DMF Concentration | 0.1–5% v/v | 0.5% v/v | +8% |
Reaction Time | 0.5–3 hours | 1 hour | +9% |
Post-reaction workup requires careful neutralization with ice-cold sodium bicarbonate to prevent hydrolysis of the chloro intermediate. Silica gel chromatography with ethyl acetate/hexane gradients (0–100%) effectively separates byproducts .
Catalytic Hydrogenolysis for Debenzylation
For applications requiring the free amine, palladium-catalyzed hydrogenolysis removes the benzyl group. A mixture of 6-benzyl derivative (18.0 g, 0.0738 mol), triethylamine (48 mL), and 20% palladium hydroxide on carbon (10 g) in methanol (242 mL) is heated at 60°C under 50 psi H2 for 3.25 hours . Filtration through Celite and solvent evaporation affords the deprotected product in 77.6% yield. Gas chromatography (GC) monitoring reveals complete debenzylation within 2.5 hours, with extended times causing catalyst poisoning.
Catalyst Comparison
Catalyst | H2 Pressure (psi) | Time (h) | Yield (%) |
---|---|---|---|
Pd/C (10%) | 50 | 4 | 68.2 |
Pd(OH)2/C (20%) | 50 | 3.25 | 77.6 |
Raney Nickel | 60 | 6 | 41.8 |
Palladium hydroxide demonstrates superior activity due to its mesoporous structure and resistance to sulfur poisoning .
Reaction Mechanism and Kinetic Analysis
The cyclocondensation proceeds via a stepwise mechanism:
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Enamine formation : Ammonium acetate deprotonates the piperidine nitrogen, generating a nucleophilic enamine.
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Cyclodehydration : Intramolecular attack on the ester carbonyl forms the pyrimidine ring, with acetic acid acting as a proton shuttle.
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Aromatization : Elimination of ethanol and water yields the conjugated tetrahydropyrido-pyrimidine system.
Kinetic studies using in situ IR spectroscopy reveal second-order dependence on ammonium acetate concentration, with an activation energy () of 92.4 kJ/mol . The rate-determining step is identified as the cyclodehydration process, supported by isotopic labeling experiments using D2O-acetic acid mixtures.
Purification and Analytical Characterization
Chromatographic Purification
Crude products are purified using silica gel chromatography with optimized solvent systems:
Eluent Optimization
Compound Stage | Eluent System | Purity (%) |
---|---|---|
Cyclocondensation crude | CH2Cl2/MeOH (95:5) | 98.2 |
Chlorinated intermediate | EtOAc/Hexane (70:30) | 99.1 |
Deprotected final | CH2Cl2/NH4OH (90:10) | 99.5 |
High-performance liquid chromatography (HPLC) with a C18 column (5 μm, 4.6 × 250 mm) and 0.1% trifluoroacetic acid/acetonitrile gradient confirms purity >98% for all stages .
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6): δ 8.80 (s, 1H, C4-H), 7.40–7.24 (m, 5H, benzyl), 3.76 (s, 2H, N-CH2), 3.57 (s, 2H, CH2-O), 2.92 (t, 2H, J = 5.6 Hz), 2.80 (t, 2H, J = 5.6 Hz) .
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13C NMR : 165.8 (C4=O), 138.2 (benzyl Cq), 128.4–127.1 (benzyl CH), 61.3 (OCH2), 52.8 (N-CH2), 41.2 (piperidine CH2) .
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HRMS : Calculated for C14H15N3O [M+H]+: 241.1215; Found: 241.1218 .
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Large-scale synthesis (≥1 kg) employs solvent distillation systems to recover 89% of acetonitrile and 94% of methanol. Aqueous washes are neutralized with citric acid before disposal, reducing environmental impact by 62% compared to traditional alkali treatments .
Continuous Flow Synthesis
Pilot studies demonstrate the feasibility of continuous processing:
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Reactor Type : Packed-bed reactor with immobilized lipase catalyst
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Residence Time : 12 minutes vs. 12 hours batch
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Space-Time Yield : 8.4 g/L/h vs. 0.7 g/L/h batch
This approach reduces phosphoryl chloride usage by 40% through precise stoichiometric control .
Temperature | Humidity | Packaging | Degradation (1 year) |
---|---|---|---|
-20°C | <30% RH | Amber glass, N2 | 0.8% |
25°C | 60% RH | HDPE, desiccant | 12.4% |
40°C | 75% RH | Transparent glass | 34.7% |
Lyophilized formulations in sucrose matrices show improved stability, with only 2.1% degradation after 18 months at -80°C .
Applications and Derivatives
While beyond preparation scope, synthesized material serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring or benzyl group .
Scientific Research Applications
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional uniqueness of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one becomes evident when compared to analogs in the pyrido-pyrimidinone family. Below is a systematic comparison:
Positional Isomers
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Structural Difference : Benzyl group at the 7-position instead of the 6-position.
- Biological Activity : Acts as a GPR119 modulator with EC₅₀ values ranging from 50 nM to 14,000 nM, comparable to the 6-benzyl isomer but with distinct receptor binding kinetics .
- Synthetic Route: Synthesized via Aza-Wittig reactions or condensation of thieno-pyrimidinones .
6-Substituted vs. 7-Substituted Derivatives
- Key SAR Insight : Substitution at the 6-position (as in the target compound) enhances selectivity for BET bromodomains (BDs) compared to 7-substituted analogs, which show reduced affinity .
- Example : 6-Acetylated derivatives exhibit 10-fold higher binding affinity to BRD3 BDII than 7-acetylated counterparts .
Core-Modified Analogs
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- Structural Difference: Replacement of the pyrido ring with a thieno ring.
- Applications : Used in synthesizing antifungal and antibacterial agents .
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
- Structural Difference : Pyrido ring fused at the [2,3-d] position instead of [4,3-d].
- Synthetic Method: Produced via domino cyclization using a recoverable carbonaceous catalyst, enabling high diastereoselectivity .
Functionalized Derivatives
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Structural Difference : Chlorine substitution at the 4-position instead of a hydroxyl group.
- Utility : Key intermediate for further functionalization (e.g., nucleophilic substitution reactions) .
Schiff Base Derivatives
- Example: 7-Methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one Schiff bases show enhanced antimycobacterial activity (MIC: 0.25–1 μg/mL) compared to non-Schiff base analogs .
Comparative Data Table
Key Research Findings
Substitution Position Dictates Selectivity : The 6-benzyl substituent in the target compound enhances BET bromodomain selectivity over 7-substituted analogs, critical for anticancer drug design .
Thieno Analogs for Infectious Diseases: Thieno-pyrimidinones exhibit superior antimycobacterial activity, making them promising candidates for tuberculosis treatment .
GPR119 Modulation : Both 6- and 7-benzyl derivatives act as GPR119 agonists but differ in metabolic stability due to steric effects of substitution .
Biological Activity
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 257.29 g/mol. The structure features a bicyclic system that is characteristic of pyrido[4,3-d]pyrimidines.
Pharmacological Evaluation
- CNS Activity : A study on related tetrahydropyrido[4,3-d]pyrimidines indicated a unique profile of central nervous system (CNS) effects. Some compounds in this class exhibited both stimulant and depressant effects in animal models. Specifically, certain derivatives showed significant antidepressant and antianxiety activities at similar dosage ranges .
- Antimicrobial Properties : Research has highlighted the potential of pyrido[4,3-d]pyrimidines as selective bacterial protein synthesis inhibitors. Initial assays demonstrated that some derivatives can inhibit bacterial growth by targeting protein synthesis pathways .
- Antitumor Activity : There is emerging evidence suggesting that compounds within this class may possess antitumor properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on CNS Effects : In a pharmacological evaluation involving mice, various substituted benzyl derivatives were tested for CNS activity. The results indicated that while some compounds primarily induced stimulation, others caused depression or a combination of both effects within the same test subjects. This dual activity suggests a complex interaction with neurotransmitter systems .
- Antimicrobial Assays : A series of pyrido[4,3-d]pyrimidine derivatives were screened for their ability to inhibit bacterial growth. The findings revealed that certain compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common methodologies include:
- Mannich Reaction : This method involves the reaction of substituted benzylamines with formaldehyde and pyrimidine derivatives to yield the desired product.
- Catalytic Hydrogenation : Some derivatives are synthesized through catalytic hydrogenation processes that modify existing pyrimidine structures into their tetrahydro forms .
Summary of Findings
Biological Activity | Observations |
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CNS Stimulation/Depression | Evidence from animal studies indicates varied CNS effects depending on the substituents on the benzyl group. |
Antimicrobial | Certain derivatives show significant inhibition against various bacterial strains. |
Antitumor | Emerging data suggest potential antitumor effects through apoptosis induction in cancer cells. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The compound is synthesized via domino cyclization using a recoverable carbonaceous catalyst, enabling regio- and diastereoselectivity. Key steps involve reacting 2,6-diaminopyrimidin-4(3H)-one with nitroolefins and aldehydes in water . Alternative routes include aza-Wittig reactions for benzyl-substituted derivatives and multi-step protocols starting from 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride . Post-synthesis purification typically employs column chromatography, with yields exceeding 70% in optimized conditions .
Q. How is this compound characterized?
- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, infrared (IR) spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . X-ray crystallography is used to resolve stereochemistry, as demonstrated for derivatives with orthorhombic crystal systems (e.g., Ibca space group, a = 17.921 Å, b = 18.427 Å) .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Screening assays reveal EC₅₀ values of 50–14,000 nM for GPR119 modulation, implicating potential roles in metabolic disorders . Antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC = 11–22 µM) is observed in derivatives, validated via microplate alamarBlue assays . Standard protocols include COX-2 inhibition studies using indomethacin as a control .
Advanced Research Questions
Q. How do structural modifications influence target binding affinity and selectivity?
- Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) campaigns. For example:
- The N-acetylated pyrido moiety enhances BRD3 bromodomain affinity (HTRF assays, ΔEC₅₀ = 10-fold vs. non-acetylated analogs) .
- Benzyl groups at the 6-position optimize GPR119 activation, while bulkier substituents reduce potency .
- Methylation at the 7-position improves antimycobacterial activity (e.g., compound 7k: MIC = 11 µM) .
Q. How can computational methods elucidate mechanisms of action?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with MTB pantothenate synthetase (PDB: 3IVX) identifies key interactions:
- Hydrogen bonding between the pyrimidinone core and Thr173/His47 residues .
- Hydrophobic interactions with benzyl groups and Val184/Leu196 pockets .
- Free energy calculations (MM-PBSA) quantify binding stability (ΔG ~ -8.2 kcal/mol) .
Q. How to resolve discrepancies in reported EC₅₀ values across studies?
- Methodological Answer : Variability arises from assay conditions (e.g., cell lines, agonist concentrations) or substituent effects. Controlled experiments should:
- Standardize GPR119 assays using HEK293 cells stably expressing human GPR119 and cAMP detection kits .
- Compare EC₅₀ values for consistent substituents (e.g., 6-benzyl vs. 7-methyl analogs) under identical protocols .
Q. What strategies optimize green synthesis of this compound?
- Methodological Answer : Sustainable approaches include:
Properties
IUPAC Name |
6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNGDFHKRAIVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CNC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556508 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109229-22-3 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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